molecular formula C13H19ClN2O B3001718 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide CAS No. 1179225-28-5

2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide

Cat. No.: B3001718
CAS No.: 1179225-28-5
M. Wt: 254.76
InChI Key: KNAKYLHJCVUSPN-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine carboxamides

Properties

IUPAC Name

2-chloro-N-(2-methylpropyl)-N-propan-2-ylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-9(2)8-16(10(3)4)13(17)11-5-6-15-12(14)7-11/h5-7,9-10H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAKYLHJCVUSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C(C)C)C(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with isobutylamine and isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of pyridine carboxamides with reduced functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of various diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-methylpropyl)pyridine-4-carboxamide
  • N-(propan-2-yl)pyridine-4-carboxamide
  • 2-chloro-N-(propan-2-yl)pyridine-4-carboxamide

Uniqueness

2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isobutyl and isopropyl groups may confer distinct steric and electronic properties compared to similar compounds.

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